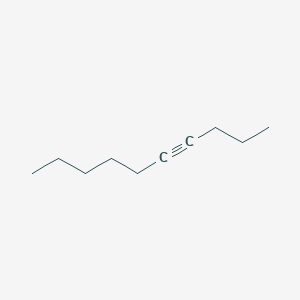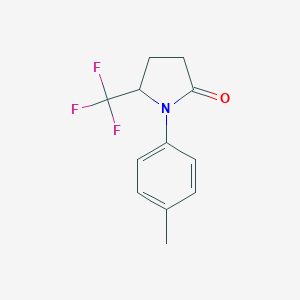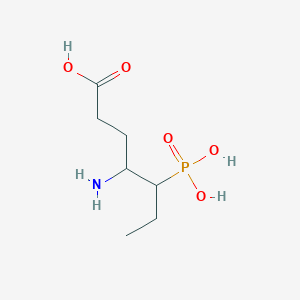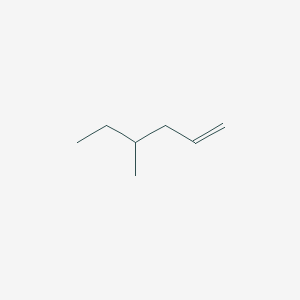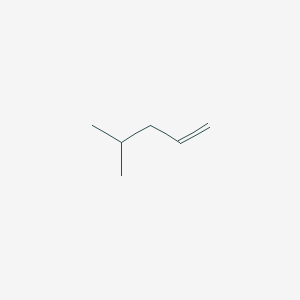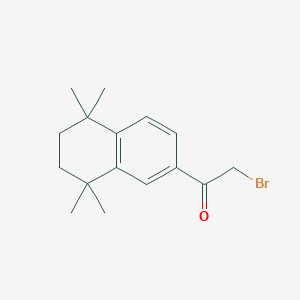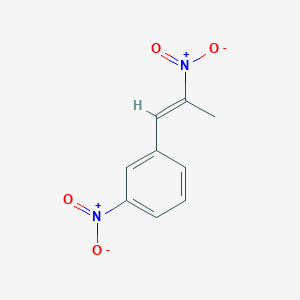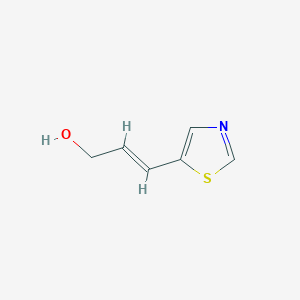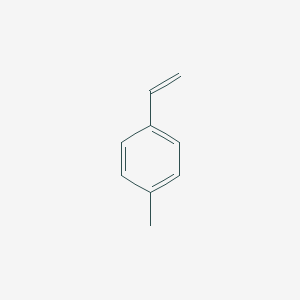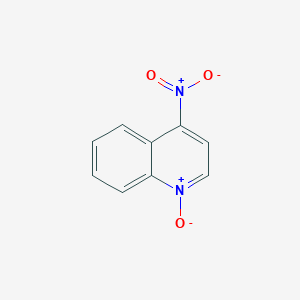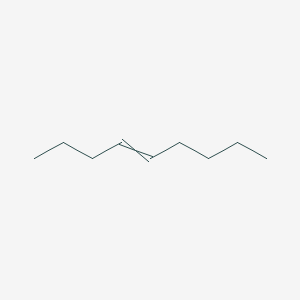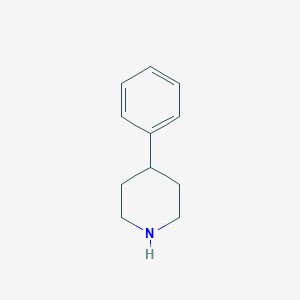![molecular formula C9H7Cl3N2S B165769 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 128276-98-2](/img/structure/B165769.png)
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.
作用机制
The exact mechanism of action of 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in various biological processes.
生化和生理效应
Studies have shown that 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine can have a range of biochemical and physiological effects, including:
1. Inhibition of cancer cell growth and proliferation.
2. Modulation of neurotransmitter levels in the brain.
3. Reduction of inflammation and oxidative stress.
实验室实验的优点和局限性
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine has several advantages for use in lab experiments, including its potency, selectivity, and stability. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
未来方向
There are several potential future directions for research involving 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine, including:
1. Further investigation of its anti-cancer properties and potential use in cancer therapy.
2. Development of new drugs based on the structure and properties of this compound.
3. Study of its effects on other physiological processes, such as immune function and metabolism.
4. Investigation of its potential as a tool for imaging and diagnostic purposes.
In conclusion, 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a valuable compound for scientific research with a wide range of potential applications. Further studies are needed to fully understand its mechanism of action and potential uses in various fields of research.
合成方法
The synthesis of 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2,4-dichloro-5-methylpyrimidine with thioacetamide in the presence of a catalyst such as triethylamine. The resulting product is then treated with chloroacetyl chloride to obtain the final compound.
科学研究应用
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine has been used in a wide range of scientific research applications, including:
1. Cancer research: This compound has been shown to have potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
2. Neuroscience research: 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine has been used to study the role of certain neurotransmitters in the brain, as well as to investigate potential treatments for neurological disorders such as Alzheimer's disease.
3. Drug discovery: This compound has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
属性
CAS 编号 |
128276-98-2 |
|---|---|
产品名称 |
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
分子式 |
C9H7Cl3N2S |
分子量 |
281.6 g/mol |
IUPAC 名称 |
4-chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H7Cl3N2S/c1-3-4(2)15-9-5(3)7(12)13-8(14-9)6(10)11/h6H,1-2H3 |
InChI 键 |
UNSJQMFFXAPWFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC(=N2)C(Cl)Cl)Cl)C |
规范 SMILES |
CC1=C(SC2=C1C(=NC(=N2)C(Cl)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



